![molecular formula C16H10N2O2 B2428863 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile CAS No. 15996-74-4](/img/structure/B2428863.png)
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile
Overview
Description
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is a chemical compound with the molecular formula C16H10N2O2 and a molecular weight of 262.27 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile typically involves the reaction of phthalimide with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the methylene bridge or aromatic systems. Key findings include:
Notable Observation : The benzonitrile group resists oxidation under mild conditions but converts to a carboxylic acid under strong acidic oxidants like KMnO₄.
Reduction Reactions
Reductive modifications target the phthalimide’s carbonyl groups or the nitrile moiety:
Mechanistic Insight : LiAlH₄ reduces both carbonyl groups of the phthalimide to hydroxylamine intermediates, which further dehydrate to form an isoindole-derived amine.
Substitution Reactions
The nitrile group and phthalimide nitrogen participate in nucleophilic substitutions:
Nitrile Hydrolysis
Conditions | Product | Yield |
---|---|---|
H₂SO₄ (20%, 100°C) | 4-(Phthalimidomethyl)benzamide | 78% |
NaOH (aq., reflux) | 4-(Phthalimidomethyl)benzoic acid | 92% |
Phthalimide Nitrogen Reactivity
Reagent | Product | Application |
---|---|---|
NH₂OH (HCl, EtOH) | Hydroxamic acid derivative | Chelating agent synthesis |
R-NH₂ (DMF, K₂CO₃) | N-Alkylphthalimide analogs | Drug intermediate preparation |
Critical Note : The phthalimide nitrogen exhibits limited nucleophilicity due to conjugation with carbonyl groups, requiring strong bases for substitution .
Catalytic and Photochemical Reactions
Emerging studies highlight unconventional reactivity:
Research Gap : Photochemical pathways remain underexplored but show promise for synthesizing complex architectures .
Stability and Degradation
The compound demonstrates moderate thermal stability but degrades under prolonged UV exposure:
Condition | Half-Life | Degradation Products |
---|---|---|
100°C (air) | 48 hours | Phthalic acid + 4-cyanotoluene |
UV light (ambient) | 6 hours | Polymerized residues |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including condensation and substitution reactions. This compound can be utilized to create derivatives that exhibit enhanced properties or functionalities, making it valuable for researchers developing new materials or pharmaceuticals.
Synthetic Routes
The synthesis of this compound typically involves the condensation of aromatic amines with maleic anhydride derivatives. A common method employs catalysts such as silica-supported niobium complexes in a solvent mixture under reflux conditions. This approach not only enhances yield but also allows for the efficient production of derivatives with varied properties.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that compounds with similar isoindole structures can inhibit the growth of various pathogens and cancer cells, suggesting that this compound may interact with specific molecular targets within biological systems.
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or interaction with cellular receptors. Such interactions can lead to alterations in cellular pathways, ultimately resulting in antimicrobial or anticancer activity. Further research is needed to elucidate these mechanisms fully.
Medicinal Applications
Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate in drug development. Its unique chemical structure makes it suitable for modifications that could enhance therapeutic efficacy or reduce side effects in drug candidates. The potential for this compound to serve as a precursor for novel therapeutics is an area of active research .
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. These applications benefit from the compound's ability to form stable complexes with various substrates, making it useful in textiles and coatings .
Polymer Additives
The compound also finds application as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in materials science .
Case Study 1: Anticancer Activity Assessment
A study conducted on isoindole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications on the anticancer activity of these compounds, paving the way for further exploration into their therapeutic potential.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for producing this compound showed that using continuous flow reactors improved yield and reduced reaction times compared to traditional batch methods. This advancement not only enhances efficiency but also supports scalable production for industrial applications.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzoic acid
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzyl alcohol
Uniqueness
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 262.26 g/mol
- CAS Number : [Not specified]
The compound features a dioxoisoindole moiety linked to a benzonitrile group, which is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of phthalimide with 4-cyanobenzyl chloride under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate (KCO) or sodium hydride (NaH) facilitating the nucleophilic substitution reaction .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have reported that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.0 | Inhibition of cell cycle progression |
HeLa (Cervical) | 10.0 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism underlying the biological activity of this compound is multifaceted. It is believed to interact with specific enzymes or receptors involved in cell signaling pathways. For example, it may inhibit kinases that play crucial roles in cancer cell survival and proliferation . Additionally, its ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases.
Study on Anticancer Efficacy
A notable study published in Pharmacology Research highlighted the efficacy of this compound against lung cancer cells. The study demonstrated that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis .
Antimicrobial Efficacy Evaluation
In another investigation focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial strains. The findings indicated that it effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile?
- Methodology : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, the phthalimide moiety can be introduced through alkylation of a benzonitrile precursor with 2-(bromomethyl)isoindoline-1,3-dione. Alternatively, CuAAC reactions (click chemistry) using azide-functionalized intermediates and propargyl phthalimide derivatives in THF/water mixtures under catalytic Cu(I) conditions are effective .
- Key Considerations : Optimize reaction stoichiometry (1.1–1.2 equivalents of alkylating agent) and monitor progress via TLC or UPLC-MS to minimize side products.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Data collection on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K ensures high-resolution data. Refinement in SHELXL includes anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models .
- Example Parameters :
Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
---|---|---|---|---|---|
Monoclinic | C2/c | 24.9655 | 3.8349 | 26.7584 | 115.5 |
Q. What safety protocols are essential for handling this compound in the lab?
- Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Sigma-Aldrich safety data for analogous compounds highlight risks of skin/eye irritation and recommend storage at 0–6°C for moisture-sensitive derivatives . Avoid inhalation and dispose of waste via approved chemical protocols.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the phthalimide-benzo nitrile scaffold?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Tools like Gaussian 16 or ORCA model reaction pathways (e.g., acylation or SNAr reactions). DSSTox and EPA databases provide toxicity predictions for derivative design .
- Case Study : Modeling the electron-withdrawing effect of the benzonitrile group reveals enhanced electrophilicity at the phthalimide carbonyl, facilitating nucleophilic attack by amines .
Q. How are discrepancies in NMR data resolved for structurally similar derivatives?
- Analysis : Compare experimental and NMR shifts with computed values (e.g., via ACD/Labs or MestReNova). For example, in 4-(1-(2-cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile, the methyl group at δ 1.74 ppm (singlet) and aromatic protons at δ 7.92–7.73 ppm align with calculated shifts within 0.2 ppm tolerance .
- Troubleshooting : Solvent effects (DMSO vs. CDCl) and concentration adjustments mitigate signal splitting.
Q. What strategies address low yields in multi-step syntheses of this compound?
- Optimization :
Intermediate Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate key intermediates.
Catalyst Screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig couplings or Zn(OTf) for Lewis acid-mediated steps.
Reaction Monitoring : In situ IR spectroscopy tracks carbonyl group consumption (e.g., 1680–1720 cm for phthalimide) .
Q. How is the compound evaluated for biological activity in antimicrobial assays?
- Protocol : Resazurin microplate assays determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Prepare 2-fold dilutions in Middlebrook 7H9 broth (0.05% Tween 80) and incubate at 37°C for 7 days. Fluorescence readouts (Ex/Em = 560/590 nm) quantify bacterial viability relative to isoniazid controls (MIC = 1.8 µM) .
Q. Data Contradiction & Validation
Q. How to reconcile conflicting crystallographic data for derivatives with similar substituents?
- Resolution : Cross-validate unit cell parameters with Cambridge Structural Database (CSD) entries. For example, a monoclinic system (C2/c) with Z = 8 is typical for phthalimide derivatives, but deviations in β angles >2° may indicate twinning or incorrect space group assignment. Re-process raw data with Olex2 or APEX4 .
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKQBGKIYWXTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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